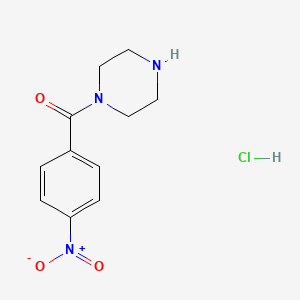

1-(4-Nitrobenzoyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

(4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDUQVWZTNSTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- Piperazine : A symmetrical diamine used as the nucleophile.

- 4-Nitrobenzoyl chloride : The acyl chloride derivative of 4-nitrobenzoic acid, serving as the acylating agent.

- Solvents : Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

- Base : Triethylamine or other organic bases to neutralize the hydrochloric acid generated during acylation.

Reaction Conditions

The reaction is generally conducted under controlled temperature (0–25 °C) to avoid side reactions and ensure selectivity. The acyl chloride is added dropwise to a stirred solution of piperazine and base in the solvent.

Mechanism

The nucleophilic amine group of piperazine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, forming the amide linkage with the release of hydrochloric acid, which is scavenged by the base.

Research Findings

Mamat et al. (2016) reported the synthesis of 1-(4-nitrobenzoyl)piperazine (compound 3a) by reacting piperazine with functionalized benzoyl chlorides, including 4-nitrobenzoyl chloride, using low-cost starting materials. The product was characterized by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. The study also observed conformational isomerism due to partial amide double bond character and piperazine ring conformations, which were analyzed by NMR coalescence points and activation energy calculations. Single crystals of 1-(4-nitrobenzoyl)piperazine were obtained and characterized by X-ray crystallography, confirming the monoclinic crystal system with space group C2/c.

Conversion to Hydrochloride Salt

The free base 1-(4-nitrobenzoyl)piperazine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol. This step enhances the compound's stability, crystallinity, and solubility properties.

Alternative Synthetic Approaches and Related Methods

While direct acylation of piperazine with 4-nitrobenzoyl chloride is the primary method, related synthetic routes involving the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid via acyl chlorination have been extensively studied.

Acyl Chlorination : The preparation of 4-nitrobenzoyl chloride can be efficiently performed by reacting 4-nitrobenzoic acid with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in tetrahydrofuran solvent. This method yields high-purity acyl chloride suitable for subsequent amide formation.

Condensation Reaction : The acyl chloride is then condensed with piperazine under controlled pH and temperature conditions to form the amide.

Reduction and Functionalization : In some related syntheses, nitro groups are reduced or further modified, but for 1-(4-nitrobenzoyl)piperazine hydrochloride, the nitro group remains intact.

Data Table: Comparative Preparation Parameters

| Parameter | Method 1: Direct Acylation with 4-Nitrobenzoyl Chloride | Method 2: Acyl Chloride Preparation + Acylation | Notes |

|---|---|---|---|

| Starting materials | Piperazine, 4-nitrobenzoyl chloride | 4-nitrobenzoic acid, oxalyl chloride, piperazine | Method 2 involves two-step synthesis |

| Solvent | Dichloromethane, THF, or ethyl acetate | THF/DMF mixture for acyl chloride; solvent for acylation varies | Mixed solvents improve yield |

| Temperature | 0–25 °C | 55 °C for acyl chloride formation; 0–25 °C for acylation | Controlled temperature essential |

| Base | Triethylamine or similar | Triethylamine or similar | Neutralizes HCl formed |

| Reaction time | 1–4 hours | 1–2 hours acyl chloride formation; 1–4 hours acylation | Reaction time depends on scale |

| Product isolation | Filtration, washing, crystallization | Similar | Purification by crystallization |

| Characterization techniques | NMR, MS, elemental analysis, X-ray crystallography | Same | Confirms structure and purity |

Summary of Key Research Findings

- The direct acylation of piperazine with 4-nitrobenzoyl chloride is the most straightforward and widely used method for synthesizing 1-(4-nitrobenzoyl)piperazine.

- Preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid using oxalyl chloride in THF/DMF solvent system is efficient and yields high-purity acyl chloride suitable for amide bond formation.

- Structural studies reveal conformational isomerism in the nitro-substituted piperazine derivatives, impacting their physicochemical properties.

- Conversion to hydrochloride salt improves the compound's stability and handling.

- Analytical data including NMR, mass spectrometry, elemental analysis, and X-ray crystallography confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

1-(4-Nitrobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

- GABA Receptor Interaction : As a piperazine derivative, it may act as a GABA receptor agonist, influencing neuronal hyperpolarization and muscle relaxation .

- Cancer Therapeutics : A study demonstrated that derivatives of 1-(4-nitrobenzoyl)piperazine exhibited cytotoxic effects on various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The compounds showed significant growth inhibition, indicating potential as anticancer agents .

Biochemical Research

- Cellular Effects : The compound influences gene expression related to neurotransmission and metabolic pathways. It has been observed to affect cell cycle regulation, potentially arresting cancer cells at the G2/M phase .

- Transport and Distribution : Understanding the transport mechanisms of this compound within biological systems can provide insights into its pharmacokinetics and therapeutic efficacy.

Material Science

- Polymer Development : 1-(4-Nitrobenzoyl)piperazine is utilized as a building block in synthesizing polymers and coatings with specific properties, enhancing material performance in various industrial applications .

Case Study 1: Cancer Cell Cytotoxicity

A series of piperazine derivatives were synthesized to evaluate their cytotoxic effects on human cancer cell lines. The study revealed that compounds derived from 1-(4-nitrobenzoyl)piperazine displayed significant inhibitory activity against multiple cancer types. For instance, compound 5a , derived from the synthesis involving 4-chlorobenzhydryl chloride and piperazine, was particularly effective against liver cancer cells, demonstrating a promising avenue for anticancer drug development .

| Compound | Cancer Cell Line | Inhibition Percentage |

|---|---|---|

| 5a | HUH7 | 75% |

| 5a | MCF7 | 68% |

| 5a | HCT-116 | 70% |

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of 1-(4-nitrobenzoyl)piperazine with AChE demonstrated that this compound effectively inhibits enzyme activity, leading to elevated acetylcholine levels. This mechanism is essential for potential therapeutic applications in treating conditions characterized by cholinergic dysfunction .

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of 1-(4-nitrobenzoyl)piperazine hydrochloride with structurally analogous compounds:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in 1-(4-nitrobenzoyl)piperazine enhances cytotoxicity, likely due to increased electrophilicity, whereas methoxy or chloro substituents modulate receptor specificity (e.g., serotonin receptors) .

- Synthetic routes : Montmorillonite K10 catalysis is common for chloro-substituted derivatives , while alkylation or acylation is used for propyl or benzoyl groups .

Pharmacological Activity Comparison

Key Observations :

- Cytotoxicity : The nitrobenzoyl derivative’s activity is distinct from chloro- or methoxy-substituted analogs, which primarily target neurological pathways .

- Receptor specificity: Chlorophenyl derivatives (e.g., 3-chloro or 3,4-dichloro) show affinity for serotonin or sigma receptors, while the nitrobenzoyl group may prioritize non-receptor-mediated cytotoxicity .

Physicochemical Property Comparison

Key Observations :

- Solubility : Nitrobenzoyl and chlorophenyl derivatives exhibit lower aqueous solubility due to hydrophobic substituents, limiting bioavailability without formulation aids.

- Stability : Nitro-containing compounds are generally stable but may degrade under reducing conditions due to nitro group reactivity .

Biological Activity

1-(4-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClN₃O₃ and a molecular weight of 271.7 g/mol. It is a derivative of piperazine, which has been extensively studied for its biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1-(4-Nitrobenzoyl)piperazine hydrochloride acts primarily as a GABA receptor agonist , similar to other piperazine derivatives. The compound binds selectively to muscle membrane GABA receptors, resulting in the hyperpolarization of nerve endings. This hyperpolarization can lead to flaccid paralysis in certain organisms, making it potentially useful in parasitic infections.

The compound exhibits various biochemical properties, including:

- Reactivity : It undergoes nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

- Stability : Similar compounds have shown long-term stability and significant inhibitory activity against cell growth over time.

Biological Activity

Research has demonstrated that 1-(4-Nitrobenzoyl)piperazine hydrochloride possesses notable biological activities, including:

- Antiparasitic Activity : Studies indicate that this compound may have efficacy against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it performs better than some existing treatments at equivalent concentrations .

- Anticancer Potential : Preliminary studies suggest that derivatives of piperazine, including 1-(4-Nitrobenzoyl)piperazine hydrochloride, exhibit cytotoxic effects on various cancer cell lines. For instance, analogs have demonstrated IC₅₀ values in the micromolar range against cell lines such as MCF-7 and HeLa .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 1-(4-Nitrobenzoyl)piperazine hydrochloride:

- In Vitro Efficacy Against Trypanosoma cruzi :

- Cytotoxicity Against Cancer Cell Lines :

Table: Cytotoxic Activity of 1-(4-Nitrobenzoyl)piperazine Hydrochloride

Q & A

Q. Basic Characterization :

Q. Advanced Techniques :

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms hydrogen bonding with the hydrochloride counterion .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles under varying humidity .

What factors influence the stability of 1-(4-Nitrobenzoyl)piperazine hydrochloride, and how should it be stored for long-term use?

Q. Basic Stability Considerations :

Q. Advanced Degradation Analysis :

- pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9. LC-MS identifies degradation products (e.g., nitrobenzoic acid) .

- Excipient Compatibility : Pre-formulation studies with common excipients (e.g., lactose) assess compatibility for drug delivery applications .

What biological activities have been reported for 1-(4-Nitrobenzoyl)piperazine derivatives, and how can researchers resolve contradictions in efficacy data?

Q. Basic Activity Profile :

- Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) via membrane disruption .

- Antifungal : Inhibits C. albicans by targeting ergosterol biosynthesis .

Q. Advanced Mechanistic Studies :

- SAR Analysis : Modify the nitro group position or piperazine substitution to enhance selectivity. For example, 3-nitro analogs show improved solubility but reduced potency .

- Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Use standardized protocols (CLSI guidelines) and validate with orthogonal assays (e.g., isothermal titration calorimetry) .

What analytical methods are recommended for quantifying 1-(4-Nitrobenzoyl)piperazine hydrochloride in complex matrices?

Q. Basic Quantification :

Q. Advanced Techniques :

- LC-MS/MS : MRM mode monitors transitions m/z 280 → 121 (nitrobenzoyl fragment) for high sensitivity in biological samples (LOD = 0.1 ng/mL) .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Q. Basic In Vitro Models :

Q. Advanced In Vivo Studies :

- Radiolabeling : Synthesize ¹⁴C-labeled compound for mass balance studies in rodents. Track excretion routes (urine vs. feces) .

- Tissue Distribution : MALDI imaging maps compound localization in organs, revealing off-target accumulation .

What strategies mitigate toxicity risks during preclinical development?

Q. Basic Tox Screening :

Q. Advanced Mitigation :

- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug to reduce systemic toxicity .

- Nanoparticle Encapsulation : PEGylated liposomes improve tumor targeting and reduce renal clearance .

How can computational methods aid in optimizing 1-(4-Nitrobenzoyl)piperazine derivatives?

Q. Basic Docking Studies :

- Molecular Docking (AutoDock Vina) : Predict binding to target proteins (e.g., bacterial dihydrofolate reductase) .

Q. Advanced Workflows :

- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to identify stable binding poses .

- QSAR Modeling : Train models on nitroaromatic datasets to predict logP and IC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.